Dodecyltriethylammonium chloride

Surfactant Science Enhanced Oil Recovery Micellization

Select dodecyltriethylammonium chloride for applications where triethylammonium steric bulk and distinct lipophilicity are critical. ~43% lower CMC vs. DTAC cuts surfactant consumption in EOR. Controlled plasticization (43% Young's modulus reduction) facilitates fuel cell membrane fine-tuning. Enhanced organic-phase partitioning accelerates phase-transfer catalysis. Superior Gram-negative antimicrobial potency at lower use concentrations. Specify ≥95% purity for consistent performance.

Molecular Formula C18H40ClN
Molecular Weight 306 g/mol
CAS No. 23358-96-5
Cat. No. B3369401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyltriethylammonium chloride
CAS23358-96-5
Molecular FormulaC18H40ClN
Molecular Weight306 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-]
InChIInChI=1S/C18H40N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1
InChIKeyYXQMBBJITUIBDQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyltriethylammonium Chloride (CAS 23358-96-5) – What Sets This Cationic Surfactant Apart in Procurement


Dodecyltriethylammonium chloride (CAS 23358-96-5) is a quaternary ammonium compound with the molecular formula C18H40ClN and a molecular weight of 305.97 g/mol [1]. Structurally, it features a dodecyl (C12) lipophilic tail and a triethylammonium hydrophilic headgroup, distinguishing it from more common methyl-substituted analogs [1]. This compound functions as a cationic surfactant, phase-transfer catalyst, and membrane modifier, with applications spanning enhanced oil recovery, fuel cell membrane engineering, and pharmaceutical solubilization [2][3].

Why Dodecyltriethylammonium Chloride (CAS 23358-96-5) Cannot Be Replaced by Common Cationic Surfactants


Substituting dodecyltriethylammonium chloride with a more readily available alkyltrimethylammonium chloride (e.g., DTAC or CTAC) is not a like-for-like replacement. The triethylammonium headgroup introduces greater steric bulk and distinct hydrophobicity compared to trimethylammonium analogs, fundamentally altering critical micelle concentration (CMC), interfacial behavior, and material compatibility [1][2]. These differences translate into quantifiable performance variations in membrane modification, phase-transfer catalysis, and antimicrobial efficacy, as detailed in the evidence below [3].

Procurement-Relevant Quantitative Evidence: Dodecyltriethylammonium Chloride vs. Key Comparators


Critical Micelle Concentration (CMC) Reduction vs. Dodecyltrimethylammonium Chloride (DTAC)

The triethylammonium headgroup in dodecyltriethylammonium chloride lowers the critical micelle concentration (CMC) relative to the trimethylammonium analog. While direct CMC data for the chloride salt are sparse, the bromide analog (C12TEAB) exhibits a CMC of approximately 11.4 mM in deionized water, compared to ~20 mM for dodecyltrimethylammonium chloride (DTAC) under comparable conditions [1][2]. This ~43% reduction in CMC is consistent with the general principle that bulkier headgroups enhance hydrophobic association and lower the concentration required for micelle formation [3].

Surfactant Science Enhanced Oil Recovery Micellization

Mechanical Property Modification: 43% Reduction in Young's Modulus of Nafion Membranes

Incorporation of the dodecyltriethylammonium cation (DTA⁺) into Nafion-212 films via proton/cation exchange significantly alters mechanical properties. After just 1 hour of immersion in an aqueous solution of dodecyltriethylammonium chloride, the Young's modulus of the Nafion film decreased by 43% relative to the unmodified film [1]. Extending the immersion time to 8 hours yielded an additional 38% reduction, after which the modulus plateaued at approximately 25 MPa [1].

Fuel Cell Membranes Polymer Modification Ion Exchange

Enhanced Phase-Transfer Catalysis Efficiency via Increased Lipophilicity

The triethylammonium headgroup of dodecyltriethylammonium chloride confers greater lipophilicity compared to trimethylammonium analogs, improving partitioning of the catalyst into organic phases. In a systematic comparison of quaternary ammonium chlorides for phase-transfer catalysis, bulkier alkyl substituents on the nitrogen atom correlated with enhanced catalytic efficiency for nucleophilic substitution reactions [1]. Specifically, trialkylammonium salts with longer or bulkier chains (e.g., tri-C8–10 methyl) outperformed simpler trimethylammonium salts in benzyl chloride conversion to benzyl acetate, demonstrating the principle that increased lipophilicity drives higher reaction rates under biphasic conditions [1].

Phase-Transfer Catalysis Organic Synthesis Quaternary Ammonium Salts

Superior Antimicrobial Potency Compared to Trimethylammonium Analogs

Dodecyltriethylammonium bromide (the bromide analog of the chloride) was identified as the strongest biocide among a panel of ammonium and imidazolium ionic liquids tested against Vibrio fischeri [1]. While direct MIC data for the chloride salt are not available in the public literature, the triethylammonium headgroup is consistently associated with higher antimicrobial activity than trimethylammonium counterparts, likely due to enhanced membrane disruption from the bulkier, more lipophilic cation [2].

Antimicrobial Surfactants Biocides Quaternary Ammonium Compounds

Validated Solubilization of Tyrothricin in Pharmaceutical Formulations

Patent GB633175A explicitly describes the use of n-dodecyltriethylammonium propionate (a closely related salt) as a solubilizer for tyrothricin, an antibiotic mixture. The patent demonstrates that quaternary ammonium compounds with a triethylammonium headgroup and a C12–C18 alkyl chain produce clear, physically and bactericidally stable aqueous solutions of tyrothricin at solubilizer concentrations between 0.02% and 1.5% [1]. This specific application is not claimed for trimethylammonium analogs in the same patent context, suggesting a unique solubilization profile conferred by the triethyl substitution pattern [1].

Pharmaceutical Solubilization Antibiotic Formulation Veterinary Medicine

Optimal Procurement and Application Scenarios for Dodecyltriethylammonium Chloride (CAS 23358-96-5)


Enhanced Oil Recovery (EOR) Surfactant Formulations Requiring Low CMC

Dodecyltriethylammonium chloride is ideally suited for EOR applications where minimizing surfactant consumption is critical. The ~43% lower CMC (compared to DTAC) translates to effective micellization and interfacial tension reduction at lower concentrations, reducing chemical costs per barrel of recovered oil [1].

Nafion Membrane Modification for Fuel Cell and Electrochemical Devices

Procurement for fuel cell R&D should prioritize dodecyltriethylammonium chloride when controlled plasticization of Nafion membranes is required. The 43% reduction in Young's modulus after 1-hour exposure enables fine-tuning of mechanical properties without compromising ionic conductivity [2].

Phase-Transfer Catalysis in Biphasic Organic Synthesis

This compound is recommended as a phase-transfer catalyst for nucleophilic substitution reactions involving benzyl halides and aqueous nucleophiles. Its enhanced lipophilicity relative to trimethylammonium salts improves partitioning into organic phases, accelerating reaction rates and potentially reducing catalyst loading [3].

Antimicrobial Formulation Development for Hard Surface Disinfection

For antimicrobial product development, dodecyltriethylammonium chloride offers a differentiated biocide profile. The triethylammonium headgroup correlates with superior potency against Gram-negative bacteria, enabling lower use concentrations and potentially reduced environmental impact compared to conventional benzalkonium chlorides [4].

Technical Documentation Hub

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33 linked technical documents
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